![molecular formula C18H18N2O3 B12549916 2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole CAS No. 143426-42-0](/img/structure/B12549916.png)
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole is a synthetic organic compound that features a benzimidazole core linked to a trimethoxyphenyl group via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole core.
Ethenylation: The benzimidazole derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, linking the trimethoxyphenyl moiety to the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced ethenyl groups.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tubulin polymerization.
Medicine: Investigated for its anti-cancer properties, showing potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A4: Another compound that targets the colchicine binding site on tubulin.
Podophyllotoxin: A natural product with similar anti-cancer properties.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Uniqueness
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole is unique due to its specific structural features, such as the trimethoxyphenyl group and the ethenyl linkage, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
143426-42-0 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-12(11-16(22-2)18(15)23-3)8-9-17-19-13-6-4-5-7-14(13)20-17/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XBNZFAADBWHJFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


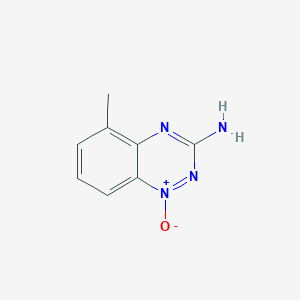
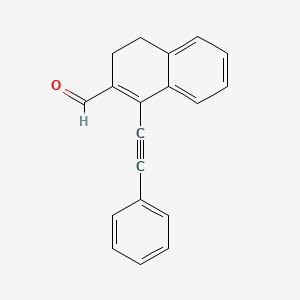

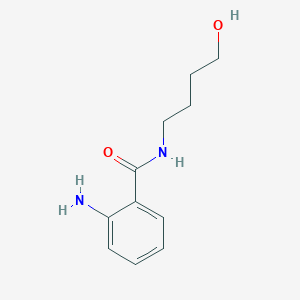
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)
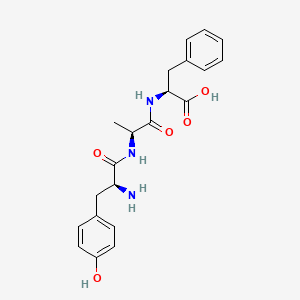
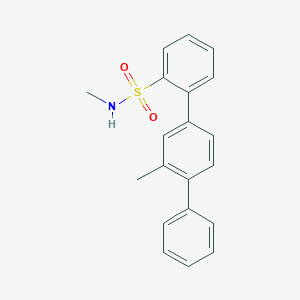
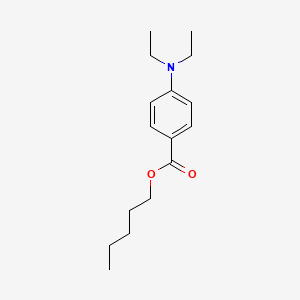
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
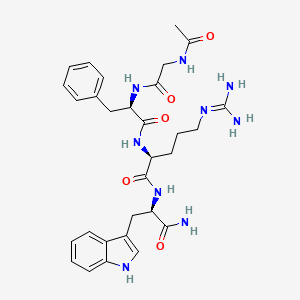
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
